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Introduction

Davalintide (AC2307) is a synthetic peptide analogue of human amylin, a pancreatic β-cell

hormone involved in glucose homeostasis and appetite regulation.[1] It is a 32-amino acid

peptide that acts as a dual agonist for both the amylin and calcitonin receptors.[2][3]

Davalintide was developed to improve upon the pharmacokinetic and pharmacodynamic

properties of native amylin and its first-generation analogue, pramlintide, with the goal of

creating a more effective therapeutic for metabolic diseases such as obesity and type 2

diabetes.[3][4] This technical guide provides a comprehensive overview of Davalintide,

focusing on its receptor pharmacology, signaling pathways, and preclinical efficacy.

Receptor Pharmacology and Binding Affinity
Davalintide is a chimera of rat amylin and salmon calcitonin, sharing 49% of its amino acid

sequence with rat amylin and pramlintide. This unique structure confers high-affinity binding to

both amylin and calcitonin receptors. The amylin receptor itself is a heterodimer, composed of

the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).
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The specific RAMP co-expressed with the CTR determines the amylin receptor subtype

(AMY1, AMY2, or AMY3). Davalintide, like amylin, binds to these CTR/RAMP complexes.

A key characteristic of Davalintide's interaction with the amylin receptor is its remarkably slow

dissociation rate. Binding kinetic studies using ¹²⁵I-labeled Davalintide on rat nucleus

accumbens membranes, an area rich in amylin receptors, showed no significant dissociation

after 7 hours. In contrast, ¹²⁵I-labeled rat amylin readily dissociated from the receptor with a

K(off) of 0.013/min. This prolonged receptor occupancy is believed to contribute to

Davalintide's extended duration of action in vivo, which is independent of its pharmacokinetic

half-life.

Parameter Davalintide Amylin (rat)
Receptor/Tissu

e
Reference

Receptor Binding High Affinity High Affinity

Amylin,

Calcitonin, and

CGRP receptors

Dissociation

Rate (Koff)

No appreciable

dissociation after

7h

0.013/min

Amylin nucleus

accumbens

receptor

Elimination Half-

life (t½)

26 min (200

µg/kg, SC in

rats)

Similar to

Davalintide
In vivo (rats)

Table 1: Receptor Binding and Pharmacokinetic Properties of Davalintide. This table

summarizes the key binding and pharmacokinetic parameters of Davalintide in comparison to

rat amylin.

Signaling Pathways
Activation of both amylin and calcitonin receptors by Davalintide primarily involves the Gs

alpha subunit (Gαs) signaling pathway. This cascade leads to the activation of adenylyl

cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent

increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then
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phosphorylates various downstream target proteins, leading to the physiological effects of

Davalintide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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